molecular formula C13H17N5O3S B611172 TASP0415914 CAS No. 1292300-75-4

TASP0415914

Cat. No. B611172
M. Wt: 323.37
InChI Key: WFQFHKQIDOCQTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TASP0415914 is a potent and orally active PI3Kγ inhibitor with an IC50 of 29 nM . It also shows potent Akt inhibitory activities with an IC50 of 294 nM . TASP0415914 can be used for inflammatory diseases research .


Synthesis Analysis

The synthesis and structure-activity relationships (SAR) of a series of 2-amino-5-oxadiazolyl thiazoles, culminating in the identification of TASP0415914, an orally potent inhibitor of phosphoinositide 3-kinase γ (PI3Kγ), are described in a paper . TASP0415914 demonstrated good potency in a cell-based assay and exhibited in vivo efficacy in a collagen-induced arthritis (CIA) model in mice after oral administration .


Molecular Structure Analysis

The molecular structure of TASP0415914 is provided in the references . The CAS number is 1292300-75-4 .


Chemical Reactions Analysis

TASP0415914 is a potent inhibitor of phosphoinositide 3-kinase γ (PI3Kγ) . It also shows potent Akt inhibitory activities .


Physical And Chemical Properties Analysis

TASP0415914 has a molecular formula of C13H17N5O3S and a molecular weight of 323.37 . It is stable if stored as directed .

Scientific Research Applications

Overview

TASP0415914 has been explored in various scientific research contexts. Below are summaries of the research applications, excluding information on drug use, dosage, and side effects, as per your request.

  • Research Assessment Development :

    • In the field of physics education, TASP0415914 has been part of a new assessment design process. This approach uses three-dimensional learning and evidence-centered design to provide actionable feedback to instructors, supporting student learning in physics. The "Thermal and Statistical Physics Assessment (TaSPA)" represents an advancement in assessing physics learning on a large scale (Laverty et al., 2022).
  • Photon Timing Applications :

    • In photon timing applications, specifically in Time-Correlated Single-Photon Counting (TCSPC), TASP0415914 has been instrumental. TCSPC is critical in scientific applications like single molecule spectroscopy and fluorescence lifetime imaging. The development of a monolithic Time-to-Amplitude Converter (TAC), essential in TCSPC, has been enhanced by TASP0415914. This advancement has significant implications for the efficiency and resolution of optical signal detection in various scientific fields (Resnati et al., 2009).
  • Protease Function and Regulation :

    • TASP0415914's role in the study of proteases, particularly Taspase1, has been crucial. Taspase1 is vital for ordered development and may be relevant in disease contexts. Understanding its function and developing inhibitors have been facilitated by TASP0415914. Cell-based assays using TASP0415914 have provided insights into Taspase1's structure and function, contributing to potential therapeutic applications (Bier et al., 2010).
  • Tomographic Absorption Spectroscopy :

    • In the study of gas dynamics and reactive flows, TASP0415914 has been a part of advancements in Tomographic Absorption Spectroscopy (TAS). TAS offers imaging of temperature and species concentration in harsh environments, such as engine testing. TASP0415914's contribution to this field enhances the understanding of combustion processes and gas dynamics, important in energy and environmental sciences (Cai & Kaminski, 2017).

Safety And Hazards

TASP0415914 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

N-[5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3S/c1-7-10(22-13(14-7)15-8(2)19)11-16-12(17-21-11)18-5-3-4-9(20)6-18/h9,20H,3-6H2,1-2H3,(H,14,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQFHKQIDOCQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C2=NC(=NO2)N3CCCC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.